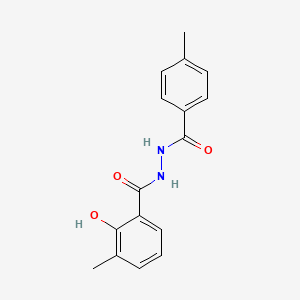
5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide, also known as GW 501516, is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its ability to enhance physical performance.
Applications De Recherche Scientifique
5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism, reduce insulin resistance, and increase glucose uptake in skeletal muscle cells. Additionally, 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 has been investigated as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to an increase in fatty acid oxidation, which results in a shift in energy utilization from glucose to fat. This shift in energy metabolism leads to an increase in endurance and a reduction in fatigue.
Biochemical and physiological effects:
5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 has been shown to improve endurance and increase fat burning in animal models and human subjects. It has also been shown to increase the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle cells. Additionally, 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 has several advantages for lab experiments, including its ability to improve endurance and increase fat burning in animal models. However, there are also several limitations to using 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 in lab experiments, including its potential to cause cancer in animal models and its lack of specificity for PPARδ compared to other nuclear receptors.
Orientations Futures
There are several future directions for research on 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516, including investigating its potential as a treatment for metabolic and cardiovascular diseases, exploring its effects on cancer cells, and developing more specific PPARδ agonists with fewer side effects. Additionally, further research is needed to understand the long-term effects of 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 on human health and to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide 501516 involves several steps, including the reaction of 5-chloro-2-nitrobenzoic acid with thionyl chloride to form 5-chloro-2-nitrobenzoyl chloride. The resulting compound is then reacted with 4-isopropylaniline to yield 5-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Propriétés
IUPAC Name |
5-chloro-2-nitro-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10(2)11-3-6-13(7-4-11)18-16(20)14-9-12(17)5-8-15(14)19(21)22/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOHLBQVPZTPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-nitro-N-[4-(propan-2-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5756811.png)
hydrazone](/img/structure/B5756817.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea](/img/structure/B5756837.png)

![2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5756847.png)
![N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide](/img/structure/B5756855.png)
![N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5756863.png)


![N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5756912.png)
